- Studies on dihydropyridines. II. Synthesis of 4,7-dihydropyrazolo[3,4-b]pyridines with vasodilating and antihypertensive activitiesChemical & Pharmaceutical Bulletin, 1987, 35(8), 3235-52,
Cas no 92406-53-6 (Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate)

Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate
- 1H-Pyrazole-3-carboxylic acid, 5-amino-1-methyl-, methyl ester
- ETHYL 5-AMINO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE HYDROCHLORIDE
- methyl 5-amino-1-methylpyrazole-3-carboxylate
- 5-AMINO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID METHYL ESTER
- WUIXVASZWOGVEU-UHFFFAOYSA-N
- BCP26607
- STL415450
- FCH881899
- AB59765
- AX8215974
- ST24025399
- FT-
- DTXSID60536895
- MFCD10697500
- AKOS006302940
- EN300-92101
- SCHEMBL1312720
- DS-15754
- Methyl 5-amino-1-methylpyrazole-3-carboxylic acid
- 1431962-59-2
- SY108171
- Z1198277533
- DB-001055
- CS-W022857
- methyl5-amino-1-methyl-1H-pyrazole-3-carboxylate
- 92406-53-6
-
- MDL: MFCD10697500
- Inchi: 1S/C6H9N3O2/c1-9-5(7)3-4(8-9)6(10)11-2/h3H,7H2,1-2H3
- InChI Key: WUIXVASZWOGVEU-UHFFFAOYSA-N
- SMILES: O=C(C1C=C(N)N(C)N=1)OC
Computed Properties
- Exact Mass: 155.069476538g/mol
- Monoisotopic Mass: 155.069476538g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 70.1
- XLogP3: 0.1
Experimental Properties
- Color/Form: No data available
- Density: 1.4±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 326.2±22.0 °C at 760 mmHg
- Flash Point: 151.1±22.3 °C
- Refractive Index: 1.584
Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H302-H315-H319-H335
-
Warning Statement:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - Safety Instruction: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y0982500-5g |
Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate |
92406-53-6 | 95% | 5g |
$600 | 2024-08-02 | |
eNovation Chemicals LLC | Y1009399-5g |
5-Amino-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester |
92406-53-6 | 95% | 5g |
$1335 | 2024-07-28 | |
Enamine | EN300-92101-10.0g |
methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate |
92406-53-6 | 95.0% | 10.0g |
$1779.0 | 2025-02-21 | |
Chemenu | CM126299-250mg |
methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate |
92406-53-6 | 95%+ | 250mg |
$*** | 2023-03-29 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M195866-250mg |
Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate |
92406-53-6 | 95% | 250mg |
¥680.90 | 2023-09-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AK546-200mg |
Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate |
92406-53-6 | 97% | 200mg |
796.0CNY | 2021-07-12 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M195866-100mg |
Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate |
92406-53-6 | 95% | 100mg |
¥429.90 | 2023-09-01 | |
Chemenu | CM126299-100mg |
methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate |
92406-53-6 | 95+% | 100mg |
$128 | 2021-08-05 | |
abcr | AB402147-500 mg |
Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate; . |
92406-53-6 | 500MG |
€366.10 | 2022-06-02 | ||
Chemenu | CM126299-1g |
methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate |
92406-53-6 | 95%+ | 1g |
$*** | 2023-03-29 |
Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate Production Method
Synthetic Circuit 1
Synthetic Circuit 2
- Preparation of heteroarylbenzylpiperidinylbenzonitrile derivatives ad analogs for use as lipid synthesis modulators, United States, , ,
Synthetic Circuit 3
- Preparation of acylaminopyrazoles for preventing or treating ischemic diseases, World Intellectual Property Organization, , ,
Synthetic Circuit 4
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane , 1,4-Dioxane ; 16 h, rt
- Preparation of benzopyrazolodiazepinones compounds as Sppl2A inhibitors, World Intellectual Property Organization, , ,
Synthetic Circuit 5
- Preparation of pyrazole-3-carboxylic acid amide derivatives as bradykinin B1 receptor antagonists for the treatment of inflammatory diseases, World Intellectual Property Organization, , ,
Synthetic Circuit 6
- Pyrazolecarboxamide derivatives as 5-HT2B receptor antagonists, their intermediates, pharmaceutical compositions containing them, and prevention or treatment of 5-HT2B receptor-related diseases using them, Japan, , ,
Synthetic Circuit 7
- Synthesis and characterization of masked aminopyrazolecarboxylic acid synthonsJournal of Organic Chemistry, 1989, 54(2), 428-31,
Synthetic Circuit 8
- Compound having ERK kinase inhibitory activity and use thereof, World Intellectual Property Organization, , ,
Synthetic Circuit 9
- Dihydropyrazolo[3,4-b]pyridine derivatives, Japan, , ,
Synthetic Circuit 10
- Preparation of heterocyclic-fused imidazole benzoylpiperidine derivatives as modulators of lipid synthesis, World Intellectual Property Organization, , ,
Synthetic Circuit 11
- Aminopyrazole derivatives, process for the preparation thereof, and composition for preventing or treating ischemic diseases containing the same, United States, , ,
Synthetic Circuit 12
- Preparation of dihydropyrimidine derivatives and uses thereof in the treatment of HBV infection or of HBV-induced diseases, World Intellectual Property Organization, , ,
Synthetic Circuit 13
- Preparation of 4-bromo-5-(2-chloro-benzoylamino)-1H-pyrazole-3-carboxylic acid amide derivatives and related compounds as bradykinin B1 receptor antagonists for the treatment of inflammatory diseases, World Intellectual Property Organization, , ,
Synthetic Circuit 14
- Heterocyclic modulators of lipid synthesis, World Intellectual Property Organization, , ,
Synthetic Circuit 15
- Preparation of pyrazole-3-carboxamide derivatives as 5-HT2B receptor antagonists, World Intellectual Property Organization, , ,
Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate Raw materials
- 1H-Pyrazole-3-carboxylic acid, 1-methyl-5-[[(phenylmethoxy)carbonyl]amino]-, methyl ester
- methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate
- Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate
- 3-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid
- methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate
Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate Preparation Products
Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate Related Literature
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Barbara Schininà,Andrea Martorana,Nicola Antonio Colabufo,Marialessandra Contino,Mauro Niso,Maria Grazia Perrone,Guido De Guidi,Alfio Catalfo,Giancarlo Rappazzo,Elisa Zuccarello,Orazio Prezzavento,Emanuele Amata,Antonio Rescifina,Agostino Marrazzo RSC Adv., 2015,5, 47108-47116
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
Additional information on Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate
Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate: A Comprehensive Overview
Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate, also known by its CAS number 92406-53-6, is a compound of significant interest in the fields of organic chemistry and materials science. This compound belongs to the class of pyrazole derivatives, which have been extensively studied due to their unique electronic properties and potential applications in various industries. The structure of this compound consists of a pyrazole ring with substituents at positions 1, 3, and 5, making it a versatile platform for further chemical modifications and functionalization.
The synthesis of Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate involves a series of well-established organic reactions, including nucleophilic substitutions, condensations, and reductions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the environmental footprint and enhancing the overall yield. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high purity levels.
One of the most promising applications of this compound lies in its use as a precursor for advanced materials. For instance, its ability to form coordination complexes with transition metals has been leveraged in the development of novel catalysts for industrial processes. Additionally, studies have shown that this compound can serve as a building block for constructing bioactive molecules, potentially leading to new drug candidates in the pharmaceutical industry.
Recent research has focused on understanding the electronic properties of Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate through computational modeling and experimental techniques such as UV-vis spectroscopy and cyclic voltammetry. These studies have revealed its potential as an electron-deficient aromatic system, making it suitable for applications in optoelectronics and sensor technologies.
In terms of biological activity, this compound has demonstrated moderate inhibitory effects against certain enzymes, suggesting its potential role in therapeutic interventions. Collaborative efforts between chemists and biologists have led to the identification of specific binding sites and mechanisms of action, paving the way for further optimization studies.
The environmental impact of synthesizing and using Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate has also been a topic of interest. Green chemistry approaches, such as solvent-free reactions and recycling strategies, have been implemented to minimize waste generation and reduce energy consumption during production.
In conclusion, Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate (CAS No. 92406-53-6) is a multifaceted compound with diverse applications across various scientific disciplines. Its structural versatility, combined with recent advancements in synthesis and characterization techniques, positions it as a valuable tool for future innovations in materials science and biotechnology.
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